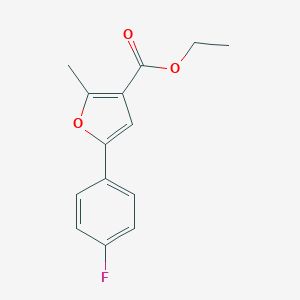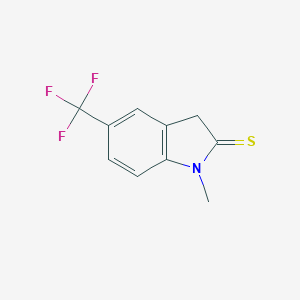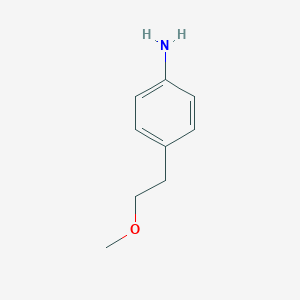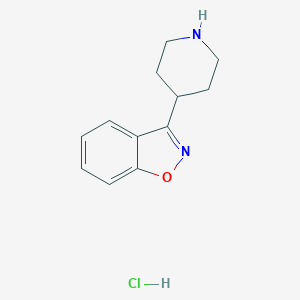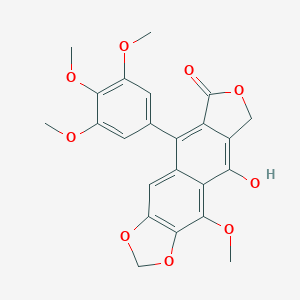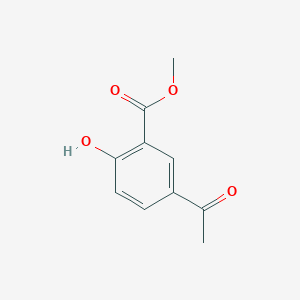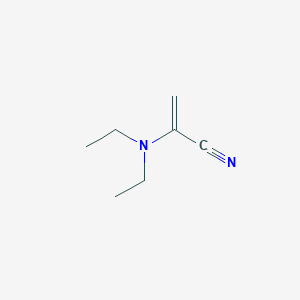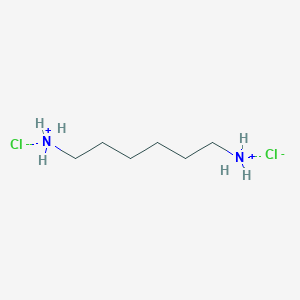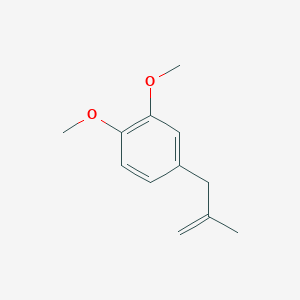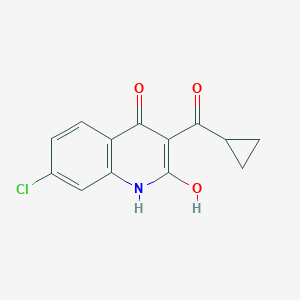
7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one
Overview
Description
L-701,252 is a potent antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor. It has an inhibition concentration (IC50) of 420 nanomolar. This compound is known for its neuroprotective properties, particularly in the context of global cerebral ischemia .
Mechanism of Action
Target of Action
L-701,252, also known as 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one, is a potent antagonist of the glycine site NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory function .
Mode of Action
L-701,252 interacts with the glycine site of the NMDA receptor, acting as an antagonist . This means it binds to the receptor and inhibits its activation, thereby blocking the effects of agonists .
Biochemical Pathways
The NMDA receptor is involved in several biochemical pathways related to neuronal signaling. By acting as an antagonist at the glycine site of the NMDA receptor, L-701,252 can affect these pathways and their downstream effects . .
Pharmacokinetics
It is soluble to 50 mm in dmso , which suggests it could be administered in a suitable solvent for research purposes .
Result of Action
L-701,252 provides a small degree of neuroprotection in global cerebral ischemia . This suggests that it could potentially be used in the treatment of conditions related to cerebral ischemia .
Biochemical Analysis
Biochemical Properties
L-701,252 plays a crucial role in biochemical reactions by acting as an antagonist at the glycine site of the NMDA receptor. This interaction inhibits the receptor’s activity, which is essential for modulating synaptic transmission and plasticity. The compound binds to the glycine site with high affinity, preventing glycine from activating the receptor. This inhibition can reduce excitotoxicity, a process that leads to neuronal damage and is implicated in various neurological disorders .
L-701,252 interacts with several biomolecules, including the NMDA receptor subunits NR1 and NR2. The binding of L-701,252 to these subunits inhibits the receptor’s function, thereby modulating the downstream signaling pathways involved in synaptic plasticity and neuroprotection .
Cellular Effects
L-701,252 has been shown to influence various cellular processes, particularly in neurons. By inhibiting the NMDA receptor, L-701,252 can reduce calcium influx into the cell, which is crucial for preventing excitotoxicity. This reduction in calcium influx can protect neurons from damage and death, which is beneficial in conditions such as stroke and neurodegenerative diseases .
The compound also affects cell signaling pathways, including those involved in gene expression and cellular metabolism. By modulating NMDA receptor activity, L-701,252 can influence the expression of genes related to synaptic plasticity and neuronal survival. Additionally, it can alter cellular metabolism by affecting the balance of excitatory and inhibitory neurotransmission .
Molecular Mechanism
The molecular mechanism of action of L-701,252 involves its binding to the glycine site of the NMDA receptor. This binding prevents glycine from activating the receptor, thereby inhibiting the receptor’s function. The inhibition of NMDA receptor activity reduces calcium influx into the cell, which is a critical step in preventing excitotoxicity .
L-701,252 also modulates the activity of various signaling pathways downstream of the NMDA receptor. These pathways include those involved in synaptic plasticity, gene expression, and cellular metabolism. By inhibiting NMDA receptor activity, L-701,252 can reduce the activation of these pathways, leading to neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-701,252 have been observed to change over time. The compound is stable under standard laboratory conditions, but its effects can vary depending on the duration of exposure and the experimental conditions. Long-term exposure to L-701,252 can lead to sustained inhibition of NMDA receptor activity, which can have lasting effects on neuronal function and survival .
Dosage Effects in Animal Models
The effects of L-701,252 vary with different dosages in animal models. At lower doses, the compound can provide neuroprotection without significant adverse effects. At higher doses, L-701,252 can cause toxicity and adverse effects, including impaired motor function and behavioral changes .
In animal models of global cerebral ischemia, L-701,252 has been shown to provide neuroprotection at doses of 50 mg/kg. The compound’s efficacy and safety profile need to be carefully evaluated to determine the optimal dosage for therapeutic use .
Metabolic Pathways
L-701,252 is involved in several metabolic pathways, including those related to its metabolism and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes various enzymatic reactions. These reactions can lead to the formation of metabolites that are excreted from the body .
The metabolic pathways of L-701,252 involve interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its efficacy and safety profile .
Transport and Distribution
L-701,252 is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach its target sites in the central nervous system. Once inside the brain, L-701,252 can interact with the NMDA receptor and exert its effects .
The distribution of L-701,252 within cells involves interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of L-701,252 is primarily within the synaptic regions of neurons, where it interacts with the NMDA receptor. The compound’s localization is influenced by various factors, including its binding affinity for the receptor and the presence of targeting signals that direct it to specific compartments .
L-701,252 can also undergo post-translational modifications that affect its localization and function. These modifications can influence the compound’s activity and its ability to modulate NMDA receptor function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-701,252 involves the formation of a quinolinone structure. The key steps include:
Cyclization: Formation of the quinolinone core.
Substitution: Introduction of the chloro and cyclopropylcarbonyl groups.
Hydroxylation: Addition of the hydroxyl group at the appropriate position.
Industrial Production Methods: Industrial production of L-701,252 typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and advanced purification techniques .
Types of Reactions:
Oxidation: L-701,252 can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The compound can be reduced under specific conditions, affecting the quinolinone core.
Substitution: Various substitution reactions can occur, especially at the chloro and cyclopropylcarbonyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and organometallic reagents are frequently employed.
Major Products:
Oxidation Products: Oxidized derivatives of the quinolinone core.
Reduction Products: Reduced forms of the quinolinone structure.
Substitution Products: Various substituted quinolinone derivatives.
Scientific Research Applications
L-701,252 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound for studying NMDA receptor antagonists.
Biology: Investigated for its neuroprotective effects in models of cerebral ischemia.
Medicine: Potential therapeutic applications in conditions like epilepsy and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals targeting the NMDA receptor.
Comparison with Similar Compounds
Gavestinel: Another NMDA receptor antagonist with neuroprotective properties.
Riluzole: A glutamate antagonist used in the treatment of amyotrophic lateral sclerosis.
Procyclidine hydrochloride: An anticholinergic agent with NMDA antagonist properties.
Uniqueness of L-701,252: L-701,252 is unique due to its high potency and selectivity for the glycine site on the NMDA receptor. Its specific binding affinity and neuroprotective effects make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-chloro-3-(cyclopropanecarbonyl)-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-7-3-4-8-9(5-7)15-13(18)10(12(8)17)11(16)6-1-2-6/h3-6H,1-2H2,(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEFWCFPCLDOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715805 | |
| Record name | 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151057-13-5 | |
| Record name | 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of L-701,252, and how does it exert its anticonvulsant effects?
A1: L-701,252 acts as a full antagonist at the glycine site of the NMDA receptor complex. [] This means it binds to the glycine binding site on the NMDA receptor and prevents the endogenous agonist, glycine, from binding and activating the receptor. The NMDA receptor is a glutamate receptor subtype involved in excitatory neurotransmission in the central nervous system. Excessive activation of NMDA receptors contributes to neuronal hyperexcitability and seizure activity. By blocking the glycine binding site, L-701,252 reduces NMDA receptor activation and thus suppresses neuronal hyperexcitability, leading to anticonvulsant effects.
Q2: How does the structure of L-701,252 relate to its activity as a glycine site antagonist?
A2: The research paper highlights the importance of the 4-hydroxyquinolin-2(1H)-one core structure for the antagonistic activity of L-701,252 and related compounds. [] The researchers propose this core structure acts as a "vinylogous acid," mimicking the carboxylic acid functionality found in other glycine site antagonists. They also identified the 3-substituent as crucial for binding, suggesting a pi-system interaction with a putative receptor cation. In L-701,252, the 3-substituent is a cyclopropanecarbonyl group. This group is thought to be particularly favorable for binding, as L-701,252 is the most potent compound in the series tested for preventing audiogenic seizures in mice. [] Further research would be needed to fully elucidate the specific interactions between the cyclopropanecarbonyl group and the glycine binding site.
Q3: What in vivo data supports the anticonvulsant activity of L-701,252?
A3: The study investigated the anticonvulsant potential of L-701,252 using the audiogenic seizure model in DBA/2 mice. [] These mice are highly susceptible to sound-induced seizures. The study found that L-701,252 effectively prevented seizures in these mice, demonstrating its anticonvulsant activity in vivo. Notably, L-701,252 exhibited an ED50 of 4.1 mg/kg when administered intraperitoneally, highlighting its potency in this model. [] This data supports further investigation of L-701,252 as a potential therapeutic for seizure disorders.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


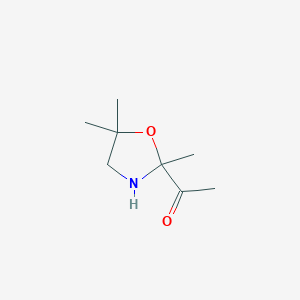
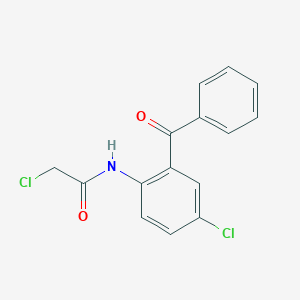

![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)
![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)
